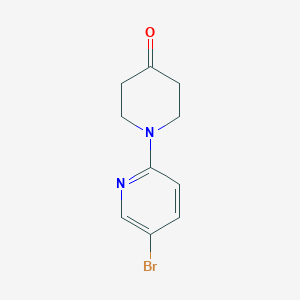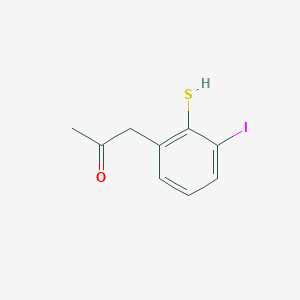![molecular formula C33H39N3O2 B14036109 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol](/img/structure/B14036109.png)
2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol is a complex organic compound with the molecular formula C33H39N3O2. It is known for its unique structure, which includes a triazine ring substituted with dimethylphenyl groups and an octoxyphenol moiety. This compound is often used as a UV absorber due to its ability to absorb ultraviolet light and protect materials from UV-induced degradation .
準備方法
The synthesis of 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol typically involves the reaction of cyanuric chloride with 2,4-dimethylphenylamine to form an intermediate, which is then reacted with octoxyphenol. The reaction conditions often include the use of a Lewis acid catalyst and an inert solvent such as chlorobenzene. The process can be carried out in a one-pot synthesis, where all reactants are combined in a single reaction vessel [3][3].
化学反応の分析
2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine.
科学的研究の応用
This compound has a wide range of applications in scientific research:
Chemistry: Used as a UV absorber in polymer chemistry to protect materials from UV degradation.
Biology: Investigated for its potential antioxidant properties.
Medicine: Studied for its potential use in photoprotection in dermatological applications.
Industry: Utilized in the production of UV-protective coatings and materials
作用機序
The primary mechanism of action of 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol is its ability to absorb UV light. The triazine ring and phenolic groups work together to absorb and dissipate UV radiation, preventing it from causing damage to the material or biological system. This compound can also act as an antioxidant, neutralizing free radicals generated by UV exposure .
類似化合物との比較
Similar compounds include other triazine-based UV absorbers such as:
- 2,4-bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-n-octyloxyphenyl)-1,3,5-triazine
- 2-(2,4-dihydroxyphenyl)-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine These compounds share similar UV-absorbing properties but differ in their specific substituents and molecular structures, which can affect their solubility, stability, and overall effectiveness .
特性
分子式 |
C33H39N3O2 |
|---|---|
分子量 |
509.7 g/mol |
IUPAC名 |
2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol |
InChI |
InChI=1S/C33H39N3O2/c1-6-7-8-9-10-11-19-38-29-14-12-13-28(30(29)37)33-35-31(26-17-15-22(2)20-24(26)4)34-32(36-33)27-18-16-23(3)21-25(27)5/h12-18,20-21,37H,6-11,19H2,1-5H3 |
InChIキー |
QXWNYFBWEGRMEP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=CC=CC(=C1O)C2=NC(=NC(=N2)C3=C(C=C(C=C3)C)C)C4=C(C=C(C=C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(S)-4-Oxaspiro[2.5]octan-6-OL](/img/structure/B14036090.png)




